molecular formula C5H6N2O4S B582114 4-Amino-3-hydroxypyridine Sulfate CAS No. 100130-15-2

4-Amino-3-hydroxypyridine Sulfate

Cat. No. B582114
M. Wt: 190.173
InChI Key: UHYGMFPQJLJNNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-hydroxypyridine Sulfate, also known as (4-aminopyridin-3-yl) hydrogen sulfate, is a sulfur molecular entity . It has a molecular formula of C5H6N2O4S and a molecular weight of 190.18 g/mol . It is identified by the CAS number 100130-15-2 .


Synthesis Analysis

A direct and environment-friendly method has been reported to produce 3-hydroxypyridine from bio-based furfural in water over a Raney Fe catalyst . This method is simple, green, and renewable .


Molecular Structure Analysis

The molecular structure of 4-Amino-3-hydroxypyridine Sulfate can be represented by the InChI string: InChI=1S/C5H6N2O4S/c6-4-1-2-7-3-5 (4)11-12 (8,9)10/h1-3H, (H2,6,7) (H,8,9,10) . The Canonical SMILES representation is C1=CN=CC (=C1N)OS (=O) (=O)O .


Chemical Reactions Analysis

4-Amino-3-hydroxypyridine Sulfate is used as a precursor for hair dyes. It reacts with primary intermediates to form the final dye. The reaction can be accelerated by the addition of an oxidizing agent (e.g., hydrogen peroxide), but can also be achieved by air oxidation .


Physical And Chemical Properties Analysis

4-Amino-3-hydroxypyridine Sulfate has a molecular weight of 190.18 g/mol . Its computed properties include a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 6, and a Rotatable Bond Count of 2 . Its Exact Mass and Monoisotopic Mass are both 190.00482785 g/mol . Its Topological Polar Surface Area is 111 Ų .

Scientific Research Applications

  • Pharmacokinetics and Metabolism : A study identified 3-hydroxy-4-aminopyridine sulfate as a primary metabolite in animal models following oral dosing of 4-aminopyridine, a potassium channel blocker used to improve walking in patients with multiple sclerosis. This suggests that 4-Amino-3-hydroxypyridine Sulfate might be involved in pharmacokinetics and drug metabolism processes (Caggiano, Blight, & Parry, 2013).

  • Environmental Biodegradation : Research into the biodegradation of 4-aminopyridine, an agrichemical and bird repellent, found that it is metabolized by certain bacteria to generate 4-Amino-3-hydroxypyridine, among other intermediates. This indicates its role in environmental biodegradation processes (Takenaka, Nomura, Minegishi, & Yoshida, 2013).

  • Iron Chelation and Tyrosinase Inhibition : 3-Hydroxypyridine-4-ones, structurally related to 4-Amino-3-hydroxypyridine Sulfate, have potential as orally active iron chelators and are used in the treatment of thalassaemia. However, they also inhibit tyrosinase, an enzyme involved in melanin synthesis (Hider & Lerch, 1989).

  • Chemical Analysis : 2-Amino-3-hydroxypyridine, similar to 4-Amino-3-hydroxypyridine Sulfate, is used as a chromogenic reagent for the spectrophotometric determination of osmium, indicating its utility in chemical analysis (Mehta, Garg, & Singh, 1976).

  • Antibacterial Activity : Computational methods were used to design novel 3-hydroxypyridine-4-one derivatives, which showed good inhibitory activity against bacterial strains. This suggests potential antibacterial applications for compounds structurally related to 4-Amino-3-hydroxypyridine Sulfate (Sabet, Fassihi, Hemmateenejad, Saghaie, Miri, & Gholami, 2012).

  • Antimalarial Properties : Basic 3-hydroxypyridin-4-ones, which include structural analogs of 4-Amino-3-hydroxypyridine Sulfate, have shown potential as antimalarial agents. The study suggests that introducing basic nitrogen centers into these compounds could enhance their antimalarial activity (Dehkordi, Liu, & Hider, 2008).

Safety And Hazards

The safety data sheet for 4-Amino-3-hydroxypyridine Sulfate indicates that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and store in a well-ventilated place .

Future Directions

The development of effective heterogeneous catalysts and mild reaction systems for pyridinization of renewable biomass derivatives remains a huge challenge . The synthesis of nitrogen-containing chemicals from biomass and its derivatives provides a new way for academia and industry .

properties

IUPAC Name

(4-aminopyridin-3-yl) hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O4S/c6-4-1-2-7-3-5(4)11-12(8,9)10/h1-3H,(H2,6,7)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYGMFPQJLJNNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-hydroxypyridine Sulfate

CAS RN

100130-15-2
Record name (4-Amino-3-pyridyl) hydrogen sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100130152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-AMINO-3-PYRIDYL) HYDROGEN SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2432XF5PX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2
Citations
S Weir, R Torkin, HR Henney III - Current medical research and …, 2013 - Taylor & Francis
… Further characterization of these metabolites showed that they were 4-amino-3-hydroxypyridine and 4-amino-3-hydroxypyridine sulfate, and accounted for <10% of urinary excretion…
Number of citations: 18 www.tandfonline.com
O Fernandez, T Berger, HP Hartung… - Expert Review of …, 2012 - Taylor & Francis
… So far, 4-amino-3-hydroxypyridine and 4-amino-3-hydroxypyridine sulfate are the only two metabolites to be detected in the urine, and they account for <10% of urinary excretion, …
Number of citations: 11 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.